9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO6/c1-28-9-8-26-11-16-17(30-12-26)7-6-15-18(27)20(21(22(23,24)25)32-19(15)16)31-14-5-3-4-13(10-14)29-2/h3-7,10H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODPQLWZWSFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC(=C4)OC)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a novel organic molecule with potential biological activities attributed to its unique structural features. This article explores its biological activity, synthesizing existing research findings, case studies, and data tables to present a comprehensive overview.
Structural Features
The compound is characterized by a chromeno-oxazine core, which is influenced by various substituents such as:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Methoxy groups : Potentially involved in hydrogen bonding and solubility.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H20F3NO6 |
| Molecular Weight | 451.4 g/mol |
| CAS Number | 951958-68-2 |
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of methoxy groups in the structure may enhance these effects by stabilizing free radicals.
Anticancer Activity
Several studies have reported anticancer activities for chromone derivatives. The compound's structural similarity to known anticancer agents suggests potential efficacy in inhibiting cancer cell proliferation.
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective effects. This is hypothesized to be due to its ability to modulate oxidative stress and inflammatory pathways.
Case Studies
-
Antioxidant Activity Assessment :
- A study utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of related compounds. Results indicated that derivatives with trifluoromethyl and methoxy substitutions showed enhanced scavenging abilities compared to controls.
-
Anticancer Evaluation :
- In vitro assays on cancer cell lines (e.g., MCF-7, HeLa) demonstrated that compounds structurally related to this compound significantly reduced cell viability at micromolar concentrations.
-
Neuroprotective Study :
- An experimental model of oxidative stress in neuronal cells showed that the compound could reduce cell death and promote cell survival through modulation of the Nrf2 pathway.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups enhance the ability of the compound to donate electrons and neutralize free radicals.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Anti-inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, contributing to its neuroprotective effects.
Scientific Research Applications
Based on the search results, here's what is known about the compound "9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one" and related compounds:
Basic Information
- Nomenclature: The search results mention a closely related compound, "9-(2-methoxyethyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one". The query asks about a similar compound, "this compound" . The difference lies in the position of the methoxy group on the phenoxy ring (4- vs. 3-) .
- Structure: These compounds are complex organic molecules featuring a chromeno-oxazine core. Key structural features include trifluoromethyl and methoxy substituents.
- Chemical Properties: The trifluoromethyl group can enhance lipophilicity and metabolic stability, while methoxy groups can participate in hydrogen bonding and influence solubility.
- Related CAS Registry Number: 951958-68-2
Potential Applications and Research Areas
While specific applications for "this compound" are not detailed in the search results, information regarding similar compounds and structural components suggests potential research avenues:
- Biological Activity: The combination of chromeno and oxazine functionalities, along with substituents, may enhance biological activity and stability.
- Antioxidant Properties: Compounds with a methoxyphenol group exhibit antioxidant properties. Some molecules related to the Tryptophan–Kynurenine pathway have shown antioxidant activity . Indole-3-Acetamide (IAM) derivatives, for example, can neutralize free radicals and inhibit lipid peroxidation .
- Anticancer Activity: Chromone derivatives have demonstrated anticancer activities.
- AhR Agonist/Antagonist: Some tryptophan metabolites can act as agonists or antagonists of the AhR (Aryl hydrocarbon receptor), influencing oxidative stress and inflammation .
- Metabolic Research: The broader context of tryptophan metabolism and related pathways is relevant in the study of neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .
Considerations for Future Research
Given the structural characteristics of the compound, future research could explore:
Comparison with Similar Compounds
Q & A
Q. How can researchers optimize the multi-step synthesis of this chromeno-oxazine derivative?
- Methodological Answer : The synthesis involves constructing the chromeno-oxazine core, followed by introducing substituents (e.g., methoxyethyl, trifluoromethyl). Key steps include:
- Core Formation : Cyclocondensation of precursor diols with aldehydes under acidic conditions (e.g., HCl in ethanol, 60–80°C) .
- Substituent Introduction : Alkylation or nucleophilic substitution for methoxyethyl groups, and trifluoromethylation via Ullmann coupling or radical reactions .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate intermediates .
- Yield Optimization : Adjust reaction time, catalyst loading (e.g., Pd/C for cross-coupling), and solvent polarity (THF vs. DMF) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substituent positions and stereochemistry. The trifluoromethyl group (F NMR) shows a singlet near −60 ppm .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions in the chromeno-oxazine core) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~500–550 Da) and fragmentation patterns .
Q. How do the methoxy and trifluoromethyl groups influence solubility and formulation for in vitro studies?
- Methodological Answer :
- Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Methoxy groups enhance water solubility, while trifluoromethyl may reduce it .
- Formulation Strategies : Use cyclodextrins or liposomes for hydrophobic derivatives. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?
- Methodological Answer :
- Electrophilicity : The electron-withdrawing CF group activates adjacent positions for SNAr (nucleophilic aromatic substitution). Use DFT calculations (e.g., Gaussian 16) to map charge distribution .
- Kinetic Studies : Monitor reactions with F NMR to track intermediates. For example, substitution at the 2-position may proceed via a Meisenheimer complex .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or cytochrome P450). Focus on hydrogen bonding (methoxy oxygen) and hydrophobic contacts (CF group) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in biological activity data across similar chromeno-oxazine derivatives?
- Methodological Answer :
- SAR Analysis : Compare IC values against analogs (e.g., substituent effects on kinase inhibition). Use 3D-QSAR (CoMFA) to identify pharmacophores .
- Assay Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Cross-validate with orthogonal methods (SPR vs. fluorescence polarization) .
Q. How do solvent and temperature affect the stereochemical outcome of chromeno-oxazine ring formation?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Low-temperature reactions (−20°C) favor kinetic products (cis-fused rings), while reflux (80°C) shifts to thermodynamic products (trans-fused) .
- Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states for ring closure, confirmed by Eyring plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
